

# 1,3-Bis(dicyclohexylphosphino)propane structure and synthesis

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## Compound of Interest

*Compound Name:* 1,3-Bis(dicyclohexylphosphino)propane

*Cat. No.:* B025926

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An In-depth Technical Guide to **1,3-Bis(dicyclohexylphosphino)propane** (dcpp)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and properties of **1,3-Bis(dicyclohexylphosphino)propane** (dcpp), a bidentate phosphine ligand pivotal in coordination chemistry and catalysis.

## Introduction

**1,3-Bis(dicyclohexylphosphino)propane**, commonly abbreviated as dcpp, is an organophosphorus compound featuring two dicyclohexylphosphino groups linked by a three-carbon propane bridge. Its chemical formula is  $C_{27}H_{50}P_2$  and it has a molecular weight of 436.63 g/mol. The bulky and electron-rich nature of the cyclohexyl substituents imparts unique steric and electronic properties to its metal complexes, making it a valuable ligand in various catalytic reactions.

## Structural Properties

The fundamental structure of dcpp consists of a propane backbone connecting two phosphorus atoms, each of which is bonded to two cyclohexyl rings.

Chemical Structure:

Caption: General structure of **1,3-Bis(dicyclohexylphosphino)propane** (dcpp).

## Physicochemical Properties

Dcpp is typically a viscous liquid or a paste at room temperature.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

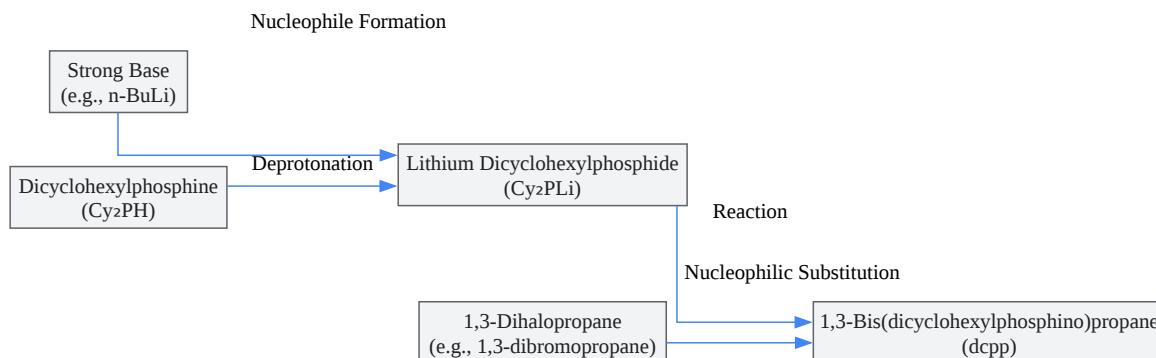
Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>50</sub> P <sub>2</sub>	<sup>[2]</sup>
Molecular Weight	436.63 g/mol	
CAS Number	103099-52-1	
Boiling Point	>350 °C	<sup>[1]</sup>
Density	1.05 g/mL at 25 °C	<sup>[1]</sup>
Refractive Index (n <sub>20/D</sub> )	1.554	<sup>[1]</sup>

## Synthesis of 1,3-Bis(dicyclohexylphosphino)propane

While a specific, detailed experimental protocol for the synthesis of **1,3-Bis(dicyclohexylphosphino)propane** (dcpp) is not readily available in the searched literature, a common and analogous method involves the reaction of a metal phosphide with a dihaloalkane. The synthesis of the closely related 1,3-bis(diphenylphosphino)propane (dppp) provides a robust template for the preparation of dcpp. This synthesis proceeds via a nucleophilic substitution pathway.

## General Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the dicyclohexylphosphide nucleophile and the subsequent reaction with a 1,3-dihalopropane.



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Caption: Proposed synthetic workflow for dcpp.

## Detailed Experimental Protocol (Analogous to dppp Synthesis)

This protocol is adapted from the well-established synthesis of 1,3-bis(diphenylphosphino)propane and is expected to be highly applicable for the synthesis of dcpp with minor modifications. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

- Dicyclohexylphosphine (Cy<sub>2</sub>PH)
- n-Butyllithium (n-BuLi) in hexanes
- 1,3-Dibromopropane or 1,3-Dichloropropane
- Anhydrous Tetrahydrofuran (THF)

- Degassed Water
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ethanol or Methanol (for recrystallization, if applicable)
- Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

- Preparation of Lithium Dicyclohexylphosphide:
  - To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous THF.
  - Cool the flask to 0 °C using an ice bath.
  - Slowly add dicyclohexylphosphine (2.0 equivalents) to the stirred THF.
  - Add n-butyllithium (2.0 equivalents) dropwise to the solution. A color change is expected, indicating the formation of lithium dicyclohexylphosphide ( $\text{Cy}_2\text{PLi}$ ).
  - Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.
- Reaction with 1,3-Dihalopropane:
  - Cool the reaction mixture back down to 0 °C in an ice bath.
  - Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF to the lithium dicyclohexylphosphide solution.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Isolation:
  - Quench the reaction by the slow and careful addition of degassed water.

- Separate the organic layer.
- Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
- Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Purification:
  - The crude product can be purified by recrystallization from a suitable solvent (e.g., hot ethanol or methanol) or by column chromatography on silica gel under an inert atmosphere.

## Spectroscopic Data

Spectroscopic techniques are essential for the characterization of dcpp.

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dcpp.

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons and the methylene protons of the propane bridge.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Spectra for dcpp are available in public databases.[\[2\]](#)
- $^{31}\text{P}$  NMR: Phosphorus-31 NMR is particularly informative for phosphine ligands. A single peak is expected in the proton-decoupled  $^{31}\text{P}$  NMR spectrum, and its chemical shift provides insight into the electronic environment of the phosphorus atoms.

Nucleus	Expected Chemical Shift Range (ppm)
$^{31}\text{P}$	Varies depending on solvent and coordination

## Mass Spectrometry

Mass spectrometry confirms the molecular weight of dcpp. The exact mass is 436.338776 g/mol .[\[3\]](#)

## Crystal Structure

The solid-state structure of **1,3-Bis(dicyclohexylphosphino)propane** has been determined by X-ray crystallography. The data is available in the Crystallography Open Database (COD) under the following entry numbers: 1551981, 4132454, 4132455, 4133293, 4133294, 4133296, and 7108170.[\[2\]](#) This data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

## Applications in Catalysis

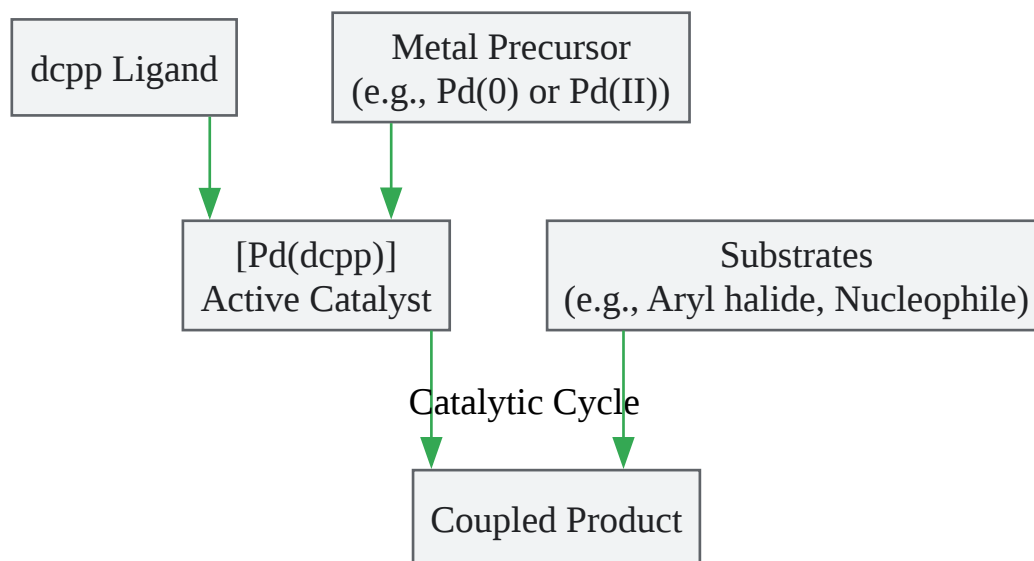
**1,3-Bis(dicyclohexylphosphino)propane** is a versatile ligand used in a variety of palladium-catalyzed cross-coupling reactions. The bulky cyclohexyl groups can provide steric hindrance that often leads to higher yields and selectivity in catalytic transformations.[\[4\]](#)

Commonly Employed Reactions:

- Buchwald-Hartwig Cross-Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling

## Logical Relationship in Catalytic Application

The utility of dcpp in these reactions stems from its ability to form stable and catalytically active metal complexes.



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Caption: Role of dcpp in forming an active catalyst for cross-coupling reactions.

## Safety Information

**1,3-Bis(dicyclohexylphosphino)propane** is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.  
[2]

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## References

- 1. Crystallography Open Database (COD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 2. 1,3-Bis(dicyclohexylphosphino)propane | C<sub>27</sub>H<sub>50</sub>P<sub>2</sub> | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 95%, viscous liquid | Sigma-Aldrich [sigmaaldrich.com]
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